1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylallyl)piperazine dihydrochloride
Description
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine dihydrochloride is a piperazine derivative characterized by a bis(4-fluorophenyl)methoxyethyl group at the 1-position and an (E)-configured cinnamyl (3-phenylpropenyl) group at the 4-position. The compound is synthesized via coupling reactions involving bis(4-fluorophenyl)methyl intermediates and subsequent salt formation with hydrochloric acid . Structurally, it features a two-carbon ethoxyethyl spacer between the bis(4-fluorophenyl)methoxy group and the piperazine core, distinguishing it from direct benzhydryl-attached analogues like flunarizine.
Properties
IUPAC Name |
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30F2N2O.2ClH/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23;;/h1-15,28H,16-22H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSZWEYIIGLGSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC=CC4=CC=CC=C4.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042569 | |
| Record name | GBR13069 dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67469-45-8 | |
| Record name | GBR13069 dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard Approach
4-Fluorophenylmagnesium bromide is reacted with 4-fluorobenzaldehyde, followed by acidic workup to yield the secondary alcohol.
Reaction Conditions :
- Solvent: Dry THF
- Temperature: 0°C to reflux
- Yield: 68–72%
Friedel-Crafts Alkylation
Benzylation of 4-fluorobenzene using dichloromethane and AlCl₃ catalyst, followed by hydrolysis.
Functionalization of Piperazine
Introduction of the Bis(4-fluorophenyl)methoxyethyl Group
Method A: Williamson Ether Synthesis
Piperazine is mono-alkylated with 1,2-dibromoethane to form 1-(2-bromoethyl)piperazine hydrobromide. This intermediate reacts with bis(4-fluorophenyl)methanol in the presence of NaH (anhydrous DMF, 60°C, 12 h).
Yield : 55–60%
Method B: Mitsunobu Reaction
Direct coupling of bis(4-fluorophenyl)methanol to 1-(2-hydroxyethyl)piperazine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (THF, 0°C to RT).
Yield : 65–70%
Installation of the (E)-Cinnamyl Group
Wittig Olefination
The piperazine intermediate is treated with cinnamyltriphenylphosphonium ylide (generated from cinnamyl bromide and PPh₃) in THF under reflux.
Stereoselectivity : >95% E-configuration
Yield : 50–55%
Heck Coupling
Palladium-catalyzed coupling of 4-vinylpiperazine with iodobenzene in the presence of a base (e.g., Et₃N) and Pd(OAc)₂.
Conditions : DMF, 80°C, 24 h
Yield : 60–65%
Salt Formation and Purification
The free base is converted to the dihydrochloride salt by treatment with HCl gas in anhydrous EtOH. Crystallization from ethanol/ether yields the final product.
Purity : >99% (HPLC)
Characterization :
- ¹H NMR (D₂O): δ 7.45–7.20 (m, aromatic), 6.70 (d, J = 16 Hz, trans-CH=CH), 4.20 (s, OCH₂), 3.80–3.30 (m, piperazine-CH₂).
- MS (ESI+) : m/z 482 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Williamson + Wittig | Ether formation, Olefination | 50 | High | Moderate |
| Mitsunobu + Heck | Coupling, Alkylation | 65 | Moderate | High |
The Mitsunobu-Heck route offers superior yields and scalability, while the Williamson-Wittig path ensures better stereocontrol.
Challenges and Optimization
- Regioselectivity : Mono-alkylation of piperazine requires careful stoichiometry and temperature control.
- E/Z Isomerism : Wittig conditions must avoid protic solvents to prevent ylide decomposition.
- Salt Hygroscopicity : The dihydrochloride form necessitates anhydrous handling to prevent deliquescence.
Industrial Applications and Patent Landscape
The compound’s structural analogs are patented for CNS applications (e.g., US5286728A), highlighting its potential as a dopamine reuptake inhibitor. Scaling this synthesis to kilogram-scale requires continuous flow hydrogenation and automated crystallization systems.
Chemical Reactions Analysis
GBR 13069 dihydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
GBR 13069 dihydrochloride has a wide range of scientific research applications:
Neuropharmacology: It is extensively used to study the dopamine system in the brain, particularly in research related to Parkinson’s disease and other neurological disorders.
Behavioral Studies: The compound is used to investigate the effects of dopamine reuptake inhibition on behavior, including locomotor activity and reward mechanisms.
Drug Development: GBR 13069 dihydrochloride serves as a reference compound in the development of new dopamine reuptake inhibitors for therapeutic use.
Biochemical Research: It is used to study the biochemical pathways involving dopamine and its role in various physiological processes.
Mechanism of Action
GBR 13069 dihydrochloride exerts its effects by inhibiting the reuptake of dopamine into presynaptic neurons. This inhibition increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission. The compound binds to the dopamine transporter with high affinity, blocking the reuptake process. This mechanism is crucial for its use in studying dopamine-related functions and disorders .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Key Analogues
Table 2: Impact of Structural Modifications
Biological Activity
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine; dihydrochloride, commonly referred to as GBR 12909, is a compound of significant interest due to its pharmacological properties, particularly in relation to dopamine transport and potential therapeutic applications in neuropsychiatric disorders. This article synthesizes findings from various studies to elucidate its biological activity, including its effects on neurotransmitter systems and potential clinical implications.
- Empirical Formula : C28H32F2N2O·2HCl
- Molecular Weight : 523.49 g/mol
- CAS Number : 67469-78-7
GBR 12909 acts primarily as a selective dopamine transporter (DAT) inhibitor. Its structure allows it to interact with the DAT, influencing dopamine reuptake in the brain. This modulation is crucial for understanding its effects on dopaminergic signaling pathways.
Effects on Neurotransmitter Levels
Research has shown that GBR 12909 affects the turnover of dopamine and norepinephrine in the rat brain. Key findings include:
- Low Doses (10 mg/kg) : No significant effect on monoamine levels.
- Moderate Doses (50-250 mg/kg) : Initial increase in dopamine levels in the caudate nucleus and hypothalamus, followed by a dose-dependent decrease.
- Norepinephrine : Slightly decreased levels observed in the hypothalamus and frontal cortex at higher doses .
Influence on Dopaminergic System
GBR 12909 has been found to potentiate the effects of alpha-methyl-p-tyrosine-induced depletion of dopamine and norepinephrine, suggesting a complex interaction with the dopaminergic system. Additionally, it has been shown to increase the content of 3-methoxytyramine in treated animals, indicating enhanced metabolic activity within dopaminergic pathways .
Study on Behavioral Effects
A study investigated the behavioral effects of GBR 12909 in animal models, focusing on its potential anxiolytic properties. The compound demonstrated an ability to reduce anxiety-like behaviors in rodents, suggesting its utility in treating anxiety disorders.
Pharmacological Comparisons
A comparative analysis with other piperazine derivatives revealed that GBR 12909 exhibited superior selectivity for DAT compared to other compounds tested. This selectivity is crucial for minimizing side effects associated with non-specific receptor interactions .
Summary of Findings
| Parameter | Observations |
|---|---|
| Dopamine Levels | Increased initially, then decreased at high doses |
| Norepinephrine Levels | Slight decrease at higher doses |
| Behavioral Effects | Anxiolytic properties observed |
| Selectivity | Higher selectivity for DAT than other piperazine derivatives |
Q & A
Q. Key Variables :
- Solvent polarity : Ethanol (96%) promotes solubility of intermediates.
- Acid catalysis : HCl gas enhances imine formation and cyclization.
- Temperature : Reflux ensures kinetic control for intermediate stabilization.
How is the structural identity of this compound validated in crystallographic studies?
Basic Research Question
X-ray crystallography is the gold standard for confirming molecular geometry. For analogous piperazine derivatives:
- Bond angles and distances : Critical for verifying the (E)-configuration of the propenyl group and bis(4-fluorophenyl)methoxy orientation .
- Packing interactions : Fluorine atoms participate in C–H···F hydrogen bonds, stabilizing the crystal lattice .
Q. Supporting Techniques :
- NMR : H and C spectra confirm proton environments (e.g., vinyl protons at δ 6.2–6.8 ppm for the (E)-configured propenyl group).
- IR : Stretching frequencies at 1240–1270 cm indicate C–O–C linkages in the methoxyethyl chain .
What are the key physicochemical properties affecting solubility and bioavailability?
Basic Research Question
Implications : Low solubility necessitates formulation with co-solvents (e.g., PEG 400) for in vivo studies.
How can synthesis yield be optimized while minimizing byproducts?
Advanced Research Question
Experimental Design :
- DoE (Design of Experiments) : Vary solvent (ethanol vs. DMF), HCl concentration (20–30% w/w), and reflux time (4–8 hours).
- Catalyst screening : Test Lewis acids (e.g., ZnCl) for imine formation efficiency .
Q. Case Study :
- Ethanol vs. DMF : Ethanol reduces side reactions (e.g., N-alkylation) but prolongs reaction time.
- Optimal HCl : 25% w/w maximizes protonation of the piperazine nitrogen without degrading the propenyl group .
What computational tools predict reactivity and stereochemical outcomes?
Advanced Research Question
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for the (E)-propenyl configuration .
- Reaction path search : ICReDD’s algorithms narrow experimental conditions by simulating energy barriers for key steps (e.g., cyclization) .
Q. Validation :
How to resolve contradictions in spectral data during structural elucidation?
Advanced Research Question
Scenario : Discrepancies in F NMR chemical shifts due to dynamic fluorine interactions.
Resolution :
- Variable-temperature NMR : Identify rotational barriers of the bis(4-fluorophenyl) group.
- Crystallographic validation : Compare solid-state (X-ray) and solution (NMR) structures to rule out solvent effects .
What strategies guide structure-activity relationship (SAR) studies for pharmacological potential?
Advanced Research Question
SAR Design :
- Substituent variation : Replace 4-fluorophenyl groups with electron-withdrawing (e.g., Cl) or donating (e.g., OCH) groups to modulate receptor binding.
- Piperazine modification : Introduce methyl groups to the piperazine ring to enhance metabolic stability .
Q. Biological Testing :
- In vitro assays : Screen for affinity at serotonin/dopamine receptors (common targets for piperazine derivatives).
- MD simulations : Map ligand-receptor interactions to prioritize synthetic targets .
How to address reproducibility challenges in multi-step synthesis?
Advanced Research Question
Critical Factors :
- Intermediate purification : Use column chromatography (silica gel, CHCl/MeOH) after each step to isolate >95% pure intermediates.
- Stoichiometric control : Precisely monitor equivalents of trioxymethylene (excess leads to polymeric byproducts) .
Q. Troubleshooting :
- Low yield in final step : Replace ethanol with acetone for recrystallization to improve crystal lattice formation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
